molecular formula C13H17NO B1274612 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 876710-88-2

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1274612
CAS No.: 876710-88-2
M. Wt: 203.28 g/mol
InChI Key: BLVSBKBIMXVVOY-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its analogs are involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. These compounds have shown significance in the field of synthetic organic chemistry, particularly in the creation of complex molecular structures (Hamama et al., 2018).

Biological Evaluation and Applications

The analogs of this compound have been used in biological evaluations, demonstrating potential in various medicinal applications. This includes antimicrobial activities, as some compounds in this family have been found effective against bacterial and fungal pathogens (Nilesh J. Thumar & Manish P. Patel, 2011).

Material Science and Optoelectronics

In the realm of material science, derivatives of this compound have been used to synthesize polymers for optoelectronic applications. These materials exhibit promising properties in areas such as fluorescence spectrometry and xerographic time of flight techniques (Jolanta Ardaraviciene et al., 2011).

Coordination Chemistry

This compound and its analogs have been utilized in coordination chemistry, particularly in the formation of complexes with rare-earth metal ions. These complexes are significant for their potential applications in catalysis and material science (M. Albrecht, Olga V. Osetska & R. Fröhlich, 2005).

Organic Synthesis

In organic synthesis, these compounds are used in various reactions, such as redox-neutral annulations, which involve dual C–H bond functionalization. This showcases their utility in the development of novel synthetic methodologies (Zhengbo Zhu & D. Seidel, 2017).

Safety and Hazards

The safety information available indicates that “1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde” is classified as non-combustible solids . The flash point is not applicable .

Properties

IUPAC Name

1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-7-14-8-3-4-12-9-11(10-15)5-6-13(12)14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSBKBIMXVVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390142
Record name 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-88-2
Record name 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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